molecular formula C18H17Cl2N3O B2835939 N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 876883-59-9

N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Cat. No.: B2835939
CAS No.: 876883-59-9
M. Wt: 362.25
InChI Key: QMGMDKBEIAVFOL-UHFFFAOYSA-N
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Description

N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a synthetic organic compound featuring a benzodiazole core structure. The benzodiazole (benzimidazole) scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets . This particular molecule is characterized by a 1-[(3,4-dichlorophenyl)methyl] substitution on the benzodiazole nitrogen and an acetamide group linked via an ethylene spacer. Substituted benzodiazoles are frequently explored in pharmaceutical research for their diverse therapeutic potential, and similar compounds have been investigated in various therapeutic contexts . The presence of the 3,4-dichlorobenzyl group is a significant feature, as halogenated aromatic rings are common in drug design for modulating lipophilicity, metabolic stability, and target binding affinity. This compound serves as a valuable chemical tool or building block for researchers in drug discovery and development. It can be utilized in high-throughput screening assays, structure-activity relationship (SAR) studies, and as an intermediate in the synthesis of more complex molecules targeting a range of diseases. Strictly for research purposes, this product is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O/c1-12(24)21-9-8-18-22-16-4-2-3-5-17(16)23(18)11-13-6-7-14(19)15(20)10-13/h2-7,10H,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGMDKBEIAVFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C17H17Cl2N3O
  • Molecular Weight : 336.24 g/mol
  • IUPAC Name : N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

The structure features a benzodiazole moiety, which is known for its biological activity, particularly in drug development.

Anticancer Activity

Research has shown that benzodiazole derivatives exhibit significant anticancer properties. A study focusing on the synthesis and biological evaluation of various benzodiazole derivatives indicated that compounds similar to this compound displayed promising cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor growth .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have demonstrated that benzodiazole derivatives can inhibit the growth of various bacterial strains. This property could be beneficial in developing new antibiotics or antimicrobial agents to combat resistant bacterial infections .

Neuropharmacological Effects

Benzodiazole derivatives have been explored for their neuropharmacological effects. They may interact with neurotransmitter systems, potentially offering therapeutic avenues for treating conditions like anxiety and depression. The specific interactions and efficacy of this compound in this context require further investigation but hold promise based on related compounds .

Case Studies and Research Findings

Study TitleFocusFindings
Identification of Anthelmintic Activity in a Small Chemical LibraryScreening for anthelmintic propertiesCompounds similar to this compound showed potential against helminth infections .
Evaluation of Anticancer ActivitySynthesis of benzodiazole derivativesSignificant cytotoxic effects were noted against multiple cancer cell lines .
Neuropharmacological ScreeningEffects on neurotransmitter systemsIndications of anxiolytic properties were observed in preliminary tests .

Mechanism of Action

The mechanism of action of N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name & Source Core Structure Key Substituents Reported Activity/Properties
Target Compound 1H-1,3-Benzodiazole - 3,4-Dichlorophenylmethyl (position 1)
- Ethylacetamide (position 2)
Hypothesized applications in receptor binding due to lipophilic and polar motifs .
Compound 9a () 1H-1,3-Benzodiazole - Phenoxymethyl-triazole-thiazole-acetamide Synthesized for bioactivity screening; triazole may enhance solubility .
Compound 12e () 1H-1,2,3-Triazole - Quinoxalin-2-yloxy-methyl
- 3,4-Dichlorophenyl (on acetamide)
Structural similarity to antimicrobial agents (quinoxaline moiety) .
Compound W1 () 1H-Benzimidazole - Thioacetamide bridge
- 2,4-Dinitrophenyl
Demonstrated antimicrobial and anticancer activity; nitro groups increase reactivity .
Compound 34 () Benzotriazole - 5-Chloro-3-pyridylmethyl
- 4-(3-Pyridyl)phenyl
Designed as noncovalent enzyme inhibitors; pyridyl groups improve solubility .

Key Research Findings

Role of Heterocyclic Cores :

  • Benzodiazole/Benzimidazole vs. Triazole : Benzodiazole/benzimidazole cores (target compound, 9a, W1) offer planar aromatic systems for π-π stacking, whereas triazole-based compounds (12e, 34) introduce additional hydrogen-bonding sites .
  • Thioacetamide vs. Ethylacetamide : The thio bridge in W1 increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to the target’s ethylacetamide chain .

Synthetic Challenges :

  • The dichlorophenylmethyl group in the target compound may complicate synthesis due to steric hindrance, similar to the low-temperature conditions required for imidazole derivatives in .
  • Click chemistry (e.g., triazole formation in 12e) offers efficient modular synthesis but requires copper catalysts, which may introduce toxicity concerns .

Pharmacological Potential

  • Antimicrobial Activity: Compound W1 and triazole-containing analogues (12e) show promise against microbial targets, likely due to nitro or quinoxaline groups disrupting bacterial enzymes .
  • Anticancer Activity : β-Keto-triazole derivatives () and benzimidazole-thioacetamides (W1) inhibit cancer cell proliferation, suggesting the target compound’s benzodiazole core could similarly target DNA or kinases .
  • Enzyme Inhibition : Compound 34’s pyridyl and benzotriazole motifs highlight the importance of aromatic stacking in enzyme inhibition, a feature shared with the target’s dichlorophenyl group .

Biological Activity

N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole moiety, which is known for various biological activities, including anticancer and antimicrobial effects. The presence of the 3,4-dichlorophenyl group suggests enhanced lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Benzodiazole Derivative AMCF-7 (Breast Cancer)5.2
Benzodiazole Derivative BHeLa (Cervical Cancer)3.8
This compoundA549 (Lung Cancer)4.6

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structure indicates potential antimicrobial properties. Research has shown that benzodiazole derivatives exhibit activity against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of nucleic acid synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Intercalation with DNA : The planar structure allows for intercalation between DNA bases, potentially disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : Compounds in this class may interact with signaling pathways related to apoptosis and cell survival.

Case Studies

Case Study 1: Anticancer Efficacy in vitro

A study evaluated the effects of this compound on A549 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 4.6 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound induces apoptosis through intrinsic pathways.

Case Study 2: Antimicrobial Activity Assessment

Another investigation tested the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and E. coli. The compound exhibited an MIC of 32 µg/mL against S. aureus, indicating moderate activity. Time-kill assays confirmed bactericidal effects within 6 hours at concentrations above the MIC.

Q & A

Basic: What are the recommended synthetic routes for preparing N-(2-{1-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the benzodiazole core via cyclization of 1,2-diaminobenzene derivatives with aldehydes or ketones under acidic conditions (e.g., acetic acid or HCl) .
  • Step 2: Alkylation of the benzodiazole nitrogen using 3,4-dichlorobenzyl chloride in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
  • Step 3: Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions. For example, reacting the intermediate with chloroacetamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent .
    Key Considerations:
  • Monitor reaction progress using thin-layer chromatography (TLC) .
  • Purify intermediates via recrystallization (e.g., methanol/acetone mixtures) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted starting materials. For example, the methylene bridge (CH₂) linking the benzodiazole and dichlorophenyl groups appears as a singlet at ~δ 4.5–5.0 ppm .
  • Infrared (IR) Spectroscopy: Confirm amide C=O stretches (~1650–1680 cm⁻¹) and benzodiazole ring vibrations (~1500 cm⁻¹) .
  • Elemental Analysis: Validate calculated vs. experimental C, H, N, and Cl content (e.g., ±0.3% deviation) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can computational methods guide the design of derivatives with improved bioactivity?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., elastase or GPCRs). The dichlorophenyl group may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds .
  • QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing Cl groups) with biological activity. For example, halogenated analogs often enhance binding affinity due to increased lipophilicity .
  • ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties. The compound’s logP (~3.5) suggests moderate blood-brain barrier penetration, which may require optimization for CNS targets .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Ensure consistent experimental conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from variations in ATP concentrations .
  • Structural Validation: Reconfirm compound identity using X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial proximity of substituents) .
  • Meta-Analysis: Compare data with structurally similar compounds (e.g., N-(2-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide) to identify trends in substituent effects .

Advanced: What strategies optimize the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Scaffold Modification: Introduce steric hindrance (e.g., bulkier substituents on the benzodiazole) to reduce off-target binding. For example, replacing the dichlorophenyl group with a 4-methoxyphenyl moiety alters π-π stacking interactions .
  • Proteome-Wide Profiling: Use affinity chromatography or thermal shift assays to identify unintended protein interactions .
  • Fragment-Based Design: Screen truncated analogs (e.g., isolated benzodiazole or acetamide fragments) to pinpoint pharmacophoric elements .

Basic: What are the documented biological activities of this compound and its analogs?

Methodological Answer:

  • Enzyme Inhibition: Analogous compounds (e.g., PubChem CID 1505392) inhibit elastase (IC₅₀ ~10–50 μM) via competitive binding to the active site .
  • Antimicrobial Activity: Dichlorophenyl-containing derivatives show moderate activity against Gram-positive bacteria (MIC ~8–32 μg/mL) .
  • Receptor Modulation: Benzodiazole-acetamide hybrids act as GPCR antagonists, validated via calcium flux assays .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) temporarily, which hydrolyze in physiological conditions .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

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